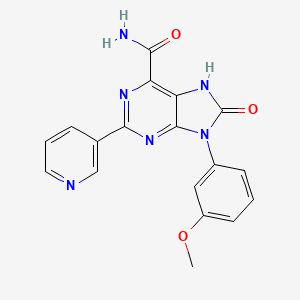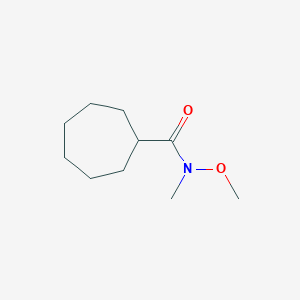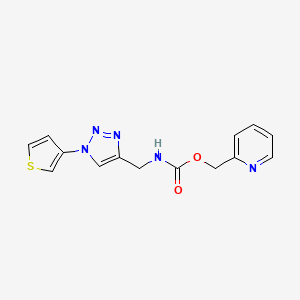
pyridin-2-ylmethyl ((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-2-ylmethyl ((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a member of the triazole family of compounds, which have shown promising results in various biological studies.
Aplicaciones Científicas De Investigación
Anticancer Potential
One significant application involves its potential as an anticancer agent. For instance, derivatives containing 1,2,3-triazole and pyridine moieties have been synthesized and evaluated for their cytotoxicity against cancer cell lines. These compounds have shown notable cytotoxicity against breast cancer cells (MDAMB-231), indicating their potential as novel anticancer drugs. The compounds were evaluated through spectroscopic characterization and computational methods, highlighting their druglikeness and interaction with biological targets like human topoisomerase IIα, a crucial enzyme in DNA replication (Murugavel, Ravikumar, Jaabil, & Alagusundaram, 2019).
Antimicrobial Activity
Another study focused on synthesizing new 1,2,4-triazoles and evaluating their antimicrobial activities. These compounds, derived from pyridin-based structures, have shown good or moderate antimicrobial activity, suggesting their utility in developing new antimicrobial agents. This reflects the compound's role in medicinal chemistry, where its derivatives are explored for their effectiveness against various pathogens (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Molecular Docking and Biological Evaluation
Further research includes the synthesis of thiophene-based heterocycles, incorporating the pyridin moiety for antimicrobial applications. These compounds have been tested against different microbial strains, showing significant activity and highlighting their potential in addressing microbial resistance issues. The structure-activity relationship of these compounds provides insights into designing more effective antimicrobial agents (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).
Applications in Materials Science
In the realm of materials science, the compound's derivatives have been explored for their applications in organic light-emitting diodes (OLEDs) and metallogels. For instance, linking pyridine and 1,2,4-triazole units has led to the development of "dual n-type unit" bipolar host materials for phosphorescent OLEDs, demonstrating the compound's versatility beyond pharmaceutical applications. These materials have shown remarkable performance in terms of efficiency and low turn-on voltages, indicating their potential in advancing OLED technology (Liu, Wang, & Yao, 2018).
Propiedades
IUPAC Name |
pyridin-2-ylmethyl N-[(1-thiophen-3-yltriazol-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-14(21-9-11-3-1-2-5-15-11)16-7-12-8-19(18-17-12)13-4-6-22-10-13/h1-6,8,10H,7,9H2,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKQAXFWKZQFDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

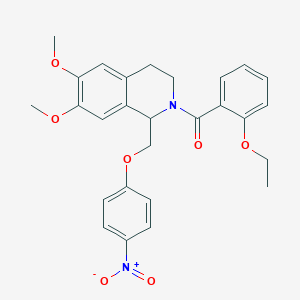
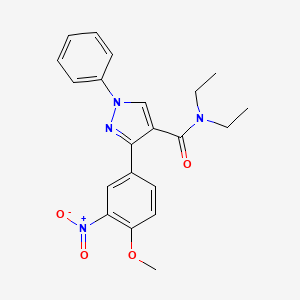

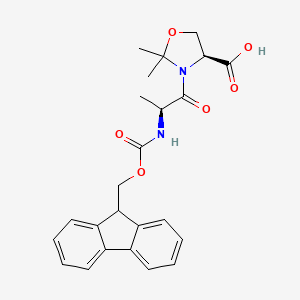
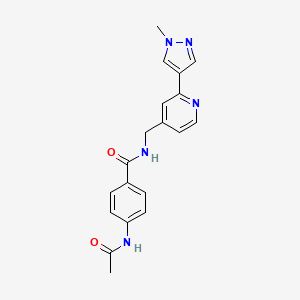
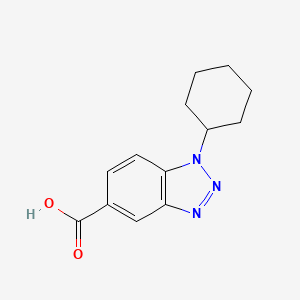
![2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2365541.png)

![6-[[4-(4-ethoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2365543.png)
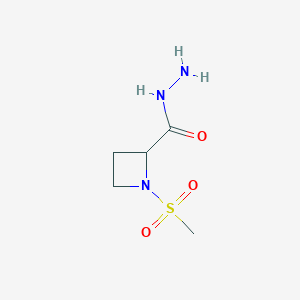
![2-(benzyloxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide](/img/structure/B2365546.png)
